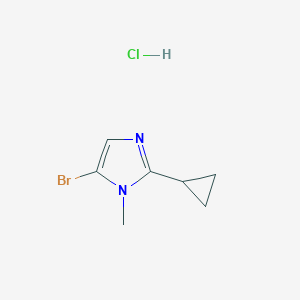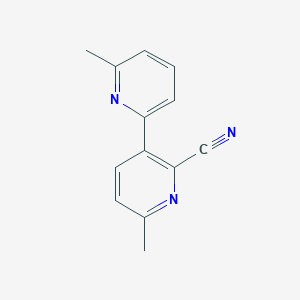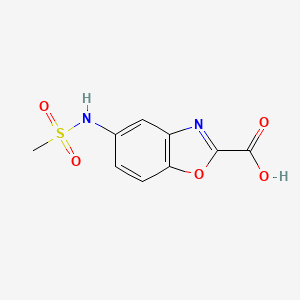
5-(Methanesulfonamido)-1,3-benzoxazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methanesulfonamido)-1,3-benzoxazole-2-carboxylic acid is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a methanesulfonamido group attached to the benzoxazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methanesulfonamido)-1,3-benzoxazole-2-carboxylic acid typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of Methanesulfonamido Group: The methanesulfonamido group can be introduced by reacting the benzoxazole intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methanesulfonamido)-1,3-benzoxazole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Applications De Recherche Scientifique
5-(Methanesulfonamido)-1,3-benzoxazole-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(Methanesulfonamido)-1,3-benzoxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methanesulfonamido group can form strong hydrogen bonds with biological molecules, while the benzoxazole ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Methanesulfonamido)-1,3-benzoxazole: Lacks the carboxylic acid group.
5-(Methanesulfonamido)-2-benzoxazolecarboxylic acid: Similar structure but different substitution pattern.
Uniqueness
5-(Methanesulfonamido)-1,3-benzoxazole-2-carboxylic acid is unique due to the presence of both the methanesulfonamido and carboxylic acid groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H8N2O5S |
|---|---|
Poids moléculaire |
256.24 g/mol |
Nom IUPAC |
5-(methanesulfonamido)-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O5S/c1-17(14,15)11-5-2-3-7-6(4-5)10-8(16-7)9(12)13/h2-4,11H,1H3,(H,12,13) |
Clé InChI |
PDXMJVBHYSNNBZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC2=C(C=C1)OC(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


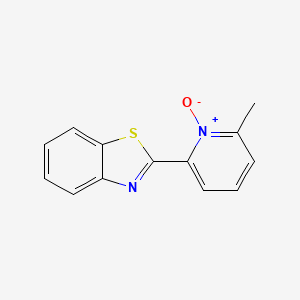
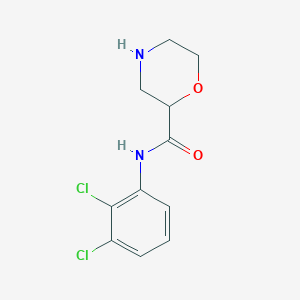
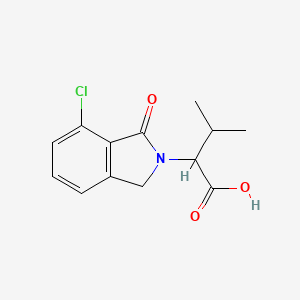
![[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B13880630.png)
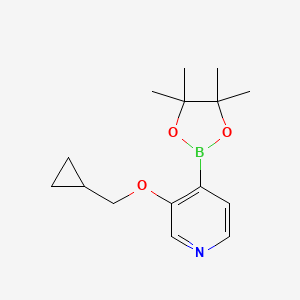
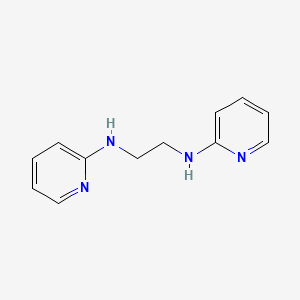

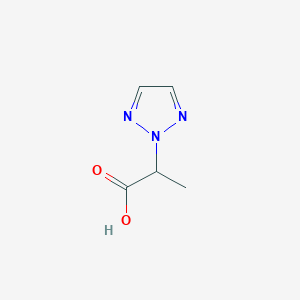

![N-[2-(5,6-Dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-ethyl]-acetamide](/img/structure/B13880652.png)
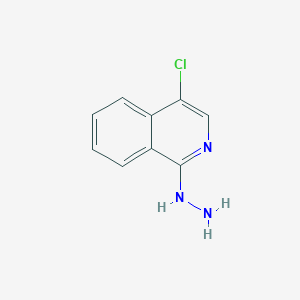
![4-[(3,4-diaminophenoxy)methyl]Benzonitrile](/img/structure/B13880656.png)
